Lithium, 1-butynyl-
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Overview
Description
Lithium, 1-butynyl- is an organolithium compound that features a lithium atom bonded to a 1-butynyl group. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilic and basic properties. These compounds are essential in various chemical reactions, including polymerizations and the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium, 1-butynyl- can be synthesized through the reaction of 1-butyne with lithium metal. The reaction typically occurs in an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen. The general reaction is as follows:
C4H6+2Li→C4H5Li+LiH
Industrial Production Methods
In industrial settings, the preparation of lithium, 1-butynyl- involves the use of specialized equipment to handle the reactive nature of lithium. The process is carried out in a controlled environment to ensure the purity and yield of the product. The reaction is typically performed in a solvent such as hexane or pentane to stabilize the organolithium compound.
Chemical Reactions Analysis
Types of Reactions
Lithium, 1-butynyl- undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can add to carbonyl groups, forming alcohols.
Substitution Reactions: It can replace halides in alkyl halides, forming new carbon-carbon bonds.
Reduction Reactions: Lithium, 1-butynyl- can reduce certain functional groups, such as esters and nitriles.
Common Reagents and Conditions
Solvents: Hexane, pentane, and diethyl ether are commonly used solvents.
Reagents: Carbonyl compounds, alkyl halides, and esters are typical reagents.
Conditions: Reactions are usually carried out at low temperatures to control the reactivity of the organolithium compound.
Major Products
Alcohols: Formed from the addition to carbonyl compounds.
Alkanes: Resulting from substitution reactions with alkyl halides.
Reduced Compounds: Such as primary amines from nitriles.
Scientific Research Applications
Chemistry
In chemistry, lithium, 1-butynyl- is used as a reagent in the synthesis of complex organic molecules. Its strong nucleophilic properties make it valuable in forming carbon-carbon bonds, which are crucial in the construction of various organic frameworks.
Biology
While direct applications in biology are limited, derivatives of lithium, 1-butynyl- can be used in the synthesis of biologically active molecules. These derivatives can serve as intermediates in the production of pharmaceuticals and other bioactive compounds.
Medicine
In medicine, organolithium compounds, including lithium, 1-butynyl-, are explored for their potential in drug synthesis. They can be used to create novel compounds with therapeutic properties, particularly in the development of new medications.
Industry
Industrially, lithium, 1-butynyl- is used in the production of polymers and other materials. Its ability to initiate polymerization reactions makes it valuable in creating specialized plastics and resins.
Mechanism of Action
The mechanism of action of lithium, 1-butynyl- involves its strong nucleophilic and basic properties. The lithium atom in the compound is highly electropositive, making the carbon-lithium bond highly polar. This polarity allows the compound to readily donate electrons to electrophilic centers, facilitating various chemical reactions. The molecular targets and pathways involved include carbonyl groups, halides, and other electrophilic functional groups.
Comparison with Similar Compounds
Similar Compounds
Lithium, 1-propynyl-: Another organolithium compound with similar reactivity but a shorter carbon chain.
Lithium, 1-hexynyl-: Features a longer carbon chain, affecting its solubility and reactivity.
Lithium, phenyl-: Contains a phenyl group instead of an alkyl group, leading to different reactivity patterns.
Uniqueness
Lithium, 1-butynyl- is unique due to its specific carbon chain length, which provides a balance between reactivity and stability. Its intermediate chain length allows it to be used in a variety of reactions without the steric hindrance seen in longer-chain compounds or the limited reactivity of shorter-chain compounds.
Properties
IUPAC Name |
lithium;but-1-yne |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5.Li/c1-3-4-2;/h3H2,1H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OITAFPQDIYSSJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCC#[C-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Li |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445898 |
Source
|
Record name | Lithium, 1-butynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119-18-2 |
Source
|
Record name | Lithium, 1-butynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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